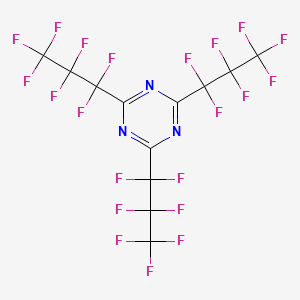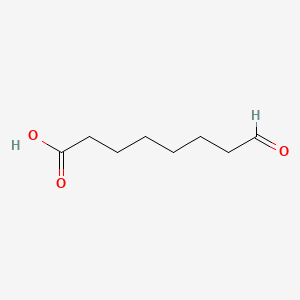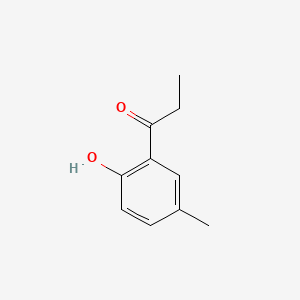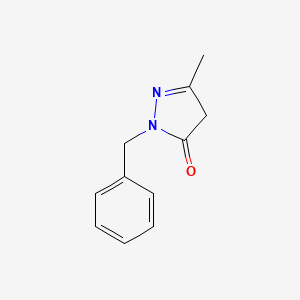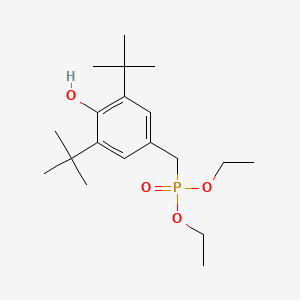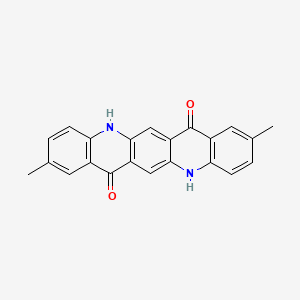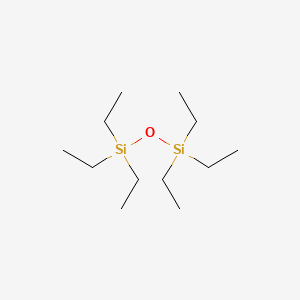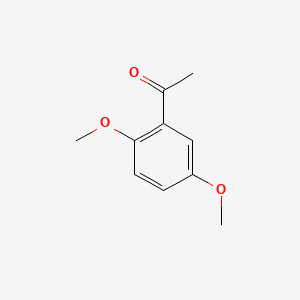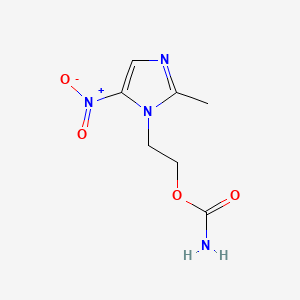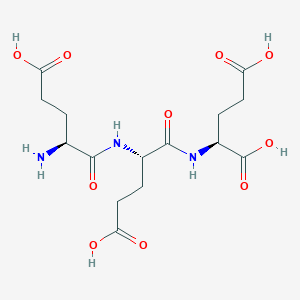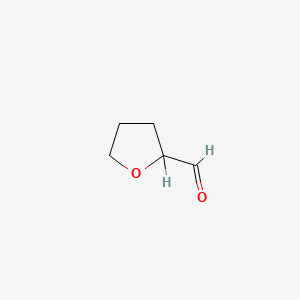
Tetrahydro-2-furancarboxaldehyde
概要
説明
Tetrahydro-2-furancarboxaldehyde is a chemical compound that is part of the furan family, which includes various derivatives with potential applications in medicinal chemistry and materials science. The compound is characterized by a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, which has been hydrogenated to form a tetrahydrofuran structure, and an aldehyde functional group attached to the second carbon of the ring.
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. One approach involves the [3 + 2]-annulation reactions of chiral allylsilanes with chiral aldehydes, which has been studied for the synthesis of bis-tetrahydrofuran substructures of annonaceous acetogenins . Another method includes the cooperative catalysis of chiral N-heterocyclic carbene and Lewis acid to produce multifunctional tetrahydroindeno[1,2-c]furan-1-ones from 2-aroylvinylcinnamaldehydes and aromatic aldehydes . Additionally, cycloadditions of vinylidenecyclopropanes with aldehydes have been used to synthesize polysubstituted tetrahydrofurans, which can be further transformed into various derivatives .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tetrahydrofuran ring, which is a saturated version of the furan ring, and an aldehyde group. The stereochemistry of the compound is important, especially when considering its derivatives, as it can influence the biological activity and chemical reactivity of the molecule. The stereocontrolled synthesis of bis-tetrahydrofuran structures is crucial for the creation of natural product derivatives with specific biological functions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of the aldehyde group. It can be used as a starting material for the synthesis of hypolipidemic agents, as seen in the case of 5-(tetradecyloxy)-2-furancarboxylic acid, which exhibits the ability to lower blood lipids . The aldehyde group can also participate in cycloaddition reactions, as demonstrated by the synthesis of tetrahydrofurans from vinylidenecyclopropanes . Furthermore, the aldehyde functionality can be protected as imidazolidine derivatives, allowing for selective transformations at other positions of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups and molecular structure. The aldehyde group is typically reactive, allowing for various chemical transformations. The tetrahydrofuran ring provides stability to the molecule and can influence its solubility and boiling point. The synthesis of tetra-substituted furan[3,2-b]pyrroles from a simple furaldehyde demonstrates the potential for creating a diverse array of derivatives with varying physical and chemical properties . The addition of organozinc reagents to 2-alkynyl aldehydes, followed by cyclization, also showcases the ability to synthesize chiral and tetrasubstituted furans with good yields and selectivity .
科学的研究の応用
Polyurethane Resin Synthesis
Tetrahydro-2-furancarboxaldehyde, also known as 2-furancarboxaldehyde, has applications in the synthesis of polyurethane resins. A method for synthesizing 6-oxaundecane-1,2,10,11-tetraol from 2-furancarboxaldehyde is outlined, highlighting its potential in resin preparation (Marzec, 1991).
Gas-phase Basicity Studies
Research on 2-furancarboxaldehyde's gas-phase basicity offers insights into its role as a sustainable intermediate for producing chemicals, pharmaceuticals, and furan-based polymers. The study also explores its preferred protonation site and geometric structures (Ricci et al., 2012).
Furfural Recovery in Biorefinery
This compound plays a crucial role in biorefinery processes. A study demonstrates the use of metal-organic framework ZIF-8 nanocomposite membrane for efficient recovery of furfural from water, showcasing its significance in biorefinery techniques (Liu et al., 2013).
Enhancement of Collagen Stability
The interaction of furfural with collagen enhances thermal and mechanical stability, indicating its potential as an ecologically safe crosslinking agent for biomedical and industrial applications (Lakra et al., 2014).
Synthesis of Furan-based Compounds
Furfural is used in the synthesis of novel tetra-substituted furan[3,2-b]pyrroles, which are essential for creating diverse chemical libraries (Milkiewicz et al., 2003).
Catalysis Research
This compound is involved in enantioselective catalysis, leading to the formation of multifunctional tetrahydroindeno[1,2-c]furan-1-ones, a compound not easily synthesized by other methods (Wang et al., 2016).
Internal Rotation Study
Research on the internal rotation of 2-furancarboxaldehyde contributes to a better understanding of its physical properties, essential for its applications in various fields (Petrongolo, 1976).
Catalytic Conversion in Biorefining
In biorefining, furfural acts as an intermediate for producing other chemicals. Heterogeneously catalyzed processes using furfural offer benefits in terms of green chemistry principles (Karinen et al., 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
oxolane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNYLDSWVXSNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871196 | |
| Record name | Oxolane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7681-84-7 | |
| Record name | Tetrahydro-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furaldehyde, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrofurfural | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxolane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrofuran-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some common reactions that tetrahydrofuran-2-carbaldehyde undergoes?
A1: Tetrahydrofuran-2-carbaldehyde readily reacts with dithiols like propane-1,3-dithiol and ethane-1,2-dithiol in the presence of titanium(IV) chloride to form the corresponding dithioacetals []. This reaction highlights the typical reactivity of aldehydes towards thiols. Additionally, research suggests that it can be obtained via the regioselective hydroformylation of cyclic vinyl and allyl ethers like 2,3-dihydrofuran and 2,5-dihydrofuran using rhodium catalysts [].
Q2: How does the choice of catalyst affect the synthesis of tetrahydrofuran-2-carbaldehyde via hydroformylation reactions?
A2: The selectivity of hydroformylation reactions using rhodium catalysts to synthesize tetrahydrofuran-2-carbaldehyde is greatly influenced by the size of the phosphorus cocatalyst employed []. This suggests that steric factors play a crucial role in directing the regioselectivity of the reaction, leading to either tetrahydrofuran-2-carbaldehyde or tetrahydrofuran-3-carbaldehyde as the major product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



